molecular formula C16H17N3O B12173099 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide

Cat. No.: B12173099
M. Wt: 267.33 g/mol
InChI Key: FOZXPYYOYIUKOY-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological activities and presence in many natural products

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-4-carboxamide

InChI

InChI=1S/C16H17N3O/c1-18-9-4-5-12(18)11-17-16(20)14-6-3-7-15-13(14)8-10-19(15)2/h3-10H,11H2,1-2H3,(H,17,20)

InChI Key

FOZXPYYOYIUKOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole with indole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: The major products are typically oxidized derivatives of the indole ring.

    Reduction: The major products are reduced forms of the compound, often leading to the saturation of double bonds.

    Substitution: The major products are substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole: A simpler analog that lacks the indole moiety.

    Indole-4-carboxamide: Similar structure but without the pyrrole substitution.

    1-methyl-1H-indole: Lacks the carboxamide and pyrrole groups.

Uniqueness

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide is unique due to its combined indole and pyrrole structures, which confer distinct chemical and biological properties

Biological Activity

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide, a compound with the molecular formula C16H17N3OC_{16}H_{17}N_{3}O and a molecular weight of approximately 267.33 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C16H17N3OC_{16}H_{17}N_{3}O
  • Molecular Weight : 267.33 g/mol
  • CAS Number : 1401601-36-2

Synthesis

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions that incorporate indole and pyrrole derivatives. These synthetic pathways are crucial for developing analogs with improved biological activity.

Dopamine Receptor Activity

Another area of interest is the interaction of similar compounds with dopamine receptors. A novel D3 dopamine receptor agonist demonstrated selective activity that could be relevant for neuropsychiatric disorders . The structural features of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide may contribute to similar receptor interactions, although specific studies are needed to elucidate these effects.

The mechanisms underlying the biological activities of indole derivatives often involve:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics can lead to apoptosis in cancer cells.
  • Receptor Agonism/Antagonism : Interaction with dopamine receptors can influence neurotransmitter systems and potentially provide therapeutic effects in neurodegenerative conditions.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityCompound e19 showed potent inhibition of tubulin assembly (IC50 = 2.12 μM) and induced apoptosis in HeLa cells.
Dopamine Receptor ActivityAnalog exhibited selective D3 receptor agonism with potential neuroprotective effects.

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